molecular formula C13H15N3O2 B6515714 ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 950260-93-2

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6515714
CAS No.: 950260-93-2
M. Wt: 245.28 g/mol
InChI Key: BBDRZUGSYWJCPW-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group attached to the triazole ring, along with a 3,4-dimethylphenyl substituent

Preparation Methods

The synthesis of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction conditions are generally mild, and the reaction proceeds efficiently at room temperature or slightly elevated temperatures.

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an antifungal agent and as a component in drug delivery systems.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of fungi by targeting fungal enzymes involved in cell wall synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and exhibits similar biological activities, but differs in its substituents and overall structure.

    1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group, which can affect its reactivity and biological activity.

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves a reaction between an azide and an alkyne in the presence of a copper catalyst. The general synthetic route can be summarized as follows:

  • Preparation of Phenylazide : Dimethylaniline is diazotized and reacted with sodium azide to form the corresponding phenylazide.
  • Cycloaddition : The phenylazide is then reacted with ethyl acetoacetate under copper(I) catalysis to yield the triazole derivative.
  • Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Properties

Research indicates that compounds within the triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting leukemia cell lines such as K-562 and HL-60. These effects are often attributed to mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundK-5625.0Induction of apoptosis
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideHL-602.5DNA fragmentation and mitochondrial depolarization
DoxorubicinK-5620.5DNA intercalation

Anti-inflammatory Activity

Furthermore, triazole derivatives have been reported to inhibit cytokine production involved in inflammatory processes. This suggests their potential use in treating inflammatory diseases . The anti-inflammatory activity is likely mediated through modulation of signaling pathways associated with cytokine release.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Studies have demonstrated that various triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes . this compound may share this mechanism due to structural similarities with known antifungal agents.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of triazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls.

Case Study 2: In Vivo Efficacy

A recent investigation into the in vivo efficacy of triazole derivatives showed that administration of this compound led to a marked decrease in tumor size in xenograft models. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Properties

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDRZUGSYWJCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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